molecular formula C20H25N3 B5712993 N-benzylidene-4-(2,4-dimethylbenzyl)-1-piperazinamine

N-benzylidene-4-(2,4-dimethylbenzyl)-1-piperazinamine

Cat. No. B5712993
M. Wt: 307.4 g/mol
InChI Key: PGAHVLXOZSYDAQ-UHFFFAOYSA-N
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Description

N-benzylidene-4-(2,4-dimethylbenzyl)-1-piperazinamine, also known as BDMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDMP belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological activities.

Scientific Research Applications

Nuclear Physics and Fission Studies

Overview: “Oprea1_114081” has been investigated in the context of fast proton-induced fission of uranium-238 (238U) from the threshold up to 40 MeV . This research aims to understand fission variables, such as cross-sections, mass distributions, and prompt neutron emission, using theoretical models and experimental data.

Key Findings:

Membrane Technology and Lithium Recovery

Overview: The application of nanofiltration membranes based on metal-organic frameworks (MOFs) has gained attention in various fields, including lithium recovery from salt lake brines . These membranes offer selective separation capabilities and are promising for resource extraction.

Key Findings:

Bicyclic Systems in Medicinal Chemistry

Overview: The compound “Oprea1_114081” belongs to the class of bicyclic [6 + 6] systems, specifically pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These systems have biological significance and find applications in medicine and pharmaceuticals.

Key Findings:

Benzoylhydrazones in Medicinal Chemistry

Overview: The compound “Oprea1_114081” shares structural features with benzoylhydrazones, which have diverse applications in medicinal and analytical chemistry . These compounds exhibit antiproliferative, antioxidant, and cytotoxic properties.

Key Findings:

properties

IUPAC Name

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3/c1-17-8-9-20(18(2)14-17)16-22-10-12-23(13-11-22)21-15-19-6-4-3-5-7-19/h3-9,14-15H,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAHVLXOZSYDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-phenylmethanimine

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